2-(Piperazin-1-yl)ethylamine: Structural Dynamics, Reactivity, and Advanced Applications
2-(Piperazin-1-yl)ethylamine: Structural Dynamics, Reactivity, and Advanced Applications
Executive Summary
Understanding the structural dynamics of polyamines is critical for designing robust chemical systems. 2-(Piperazin-1-yl)ethylamine (CAS: 140-31-8), commonly designated as 1-(2-Aminoethyl)piperazine (AEP), represents a masterclass in molecular architecture. This technical guide deconstructs the physicochemical properties, mechanistic reactivity, and validated experimental applications of AEP, providing researchers with a self-validating framework for its utilization in advanced thermosets and pharmaceutical development.
Molecular Architecture & Physicochemical Profile
AEP is a unique aliphatic polyamine whose molecular framework ( C6H15N3 ) integrates three distinct nitrogen centers: a primary amine on the ethyl side chain, a secondary amine within the piperazine ring, and a tertiary amine bridging the ethyl chain and the heterocycle. This trifunctional topology imparts a highly specific reactivity gradient[1].
To establish a baseline for experimental design, the core quantitative properties of AEP are summarized below[1][2]:
| Property | Value |
| IUPAC Name | 2-(piperazin-1-yl)ethan-1-amine |
| CAS Registry Number | 140-31-8 |
| Molecular Formula | C6H15N3 |
| Molar Mass | 129.21 g/mol |
| Density | 0.985 g/mL (at 25 °C) |
| Boiling Point | 218–222 °C |
| Vapor Pressure | 0.05 mmHg (at 20 °C) |
| Refractive Index ( nD20 ) | 1.5000 |
| Flash Point (Closed Cup) | 92 °C (197.6 °F) |
Mechanistic Causality in Reactivity
The utility of AEP stems directly from the differential nucleophilicity and steric environments of its three nitrogen atoms. Understanding this causality is essential for controlling reaction pathways:
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Primary Amine (Ethylamine moiety): Highly accessible and strongly nucleophilic. It undergoes rapid acylation, alkylation, and nucleophilic addition (e.g., epoxide ring-opening) with minimal steric hindrance. In stoichiometric reactions, this site reacts first[3].
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Secondary Amine (Piperazine ring): Exhibits moderate nucleophilicity. Its reactivity is attenuated by the steric bulk of the cyclic structure, allowing for selective mono-derivatization at the primary amine when controlled molar ratios are applied.
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Tertiary Amine: Non-nucleophilic in standard addition reactions but serves as a critical intrinsic proton acceptor. It provides localized basicity that can auto-catalyze reactions at the primary and secondary sites, enhancing overall reaction kinetics without the need for external catalysts.
Strategic Applications in Industry
Pharmaceutical & Gene Delivery Vectors
In drug development, AEP is leveraged to synthesize linear and hyperbranched poly(amido amine)s (PAAs). The secondary and tertiary amines in AEP provide a critical "proton sponge" effect. During endocytosis, these amines buffer the acidic environment of the endosome, leading to osmotic swelling and subsequent endosomal escape—a mandatory mechanism for the efficacy of non-viral gene delivery vectors.
Advanced Polymer Thermosets
In polymer science, AEP acts as a highly effective curing agent for epoxy resins (e.g., DGEBA). The differential reactivity of its amines allows for a staged curing process. The primary amine reacts rapidly at lower temperatures to form a linear prepolymer network, while the secondary amine requires higher thermal activation to complete the cross-linking, thereby optimizing the cross-link density and mechanical properties of the final nanostructured thermoset[3].
Validated Experimental Protocol: AEP-Mediated Epoxide Ring-Opening
To demonstrate AEP's practical utility, the following protocol details the synthesis of an AEP-functionalized epoxidized poly(styrene-b-isoprene-b-styrene) block copolymer (eSIS-AEP). This methodology acts as a self-validating system for creating nanostructured thermoset precursors[3].
Step-by-Step Methodology & Causality
Step 1: Reagent Preparation
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Action: Dissolve 100 mg of epoxidized SIS (eSIS, ~0.8 mmol epoxy equivalents) in 2.5 mL of anhydrous tetrahydrofuran (THF).
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Causality: Anhydrous THF ensures the complete solvation of the hydrophobic block copolymer while strictly preventing moisture-induced side reactions, such as the premature hydrolysis of the oxirane rings[3].
Step 2: Nucleophile & Catalyst Addition
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Action: Under a continuous nitrogen ( N2 ) atmosphere, add dropwise a solution containing 115 μL triethylamine (TEA, 0.8 mmol) and 0.9 mL of AEP (6.9 mmol) dissolved in 2.5 mL anhydrous THF.
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Causality: The N2 atmosphere prevents oxidative degradation of the amines. An 8.6-fold molar excess of AEP is critical; it kinetically drives the reaction toward mono-functionalization, preventing the secondary amine of AEP from reacting with another oxirane ring, which would cause unwanted intra-chain cross-linking. TEA acts as an auxiliary base to stabilize the transition state[3].
Step 3: Thermal Incubation
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Action: Heat the reaction mixture to 70 °C and maintain for 24 hours under constant magnetic stirring.
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Causality: Heating to 70 °C provides the exact thermal energy required to overcome the activation barrier for the nucleophilic attack of AEP's primary amine on the sterically hindered oxirane rings, without causing thermal degradation of the polymer backbone[3].
Step 4: Quenching & Phase Separation
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Action: Cool the mixture to room temperature and precipitate the product by adding it dropwise into an excess of cold petroleum ether.
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Causality: Petroleum ether selectively precipitates the polar AEP-functionalized copolymer while retaining the unreacted AEP, TEA, and THF in solution, facilitating highly efficient phase-separation[3].
Step 5: Purification & Isolation
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Action: Recover the precipitate, redissolve in a minimal volume of THF, and reprecipitate in petroleum ether. Repeat this cycle twice. Dry the final pale yellow product under vacuum at 20 °C for 5 hours.
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Causality: Repeated reprecipitation ensures complete removal of residual free amines, which would otherwise act as plasticizers or interfere with the stoichiometry of the final epoxy curing step. Vacuum drying removes trace solvents, yielding a pure eSIS-AEP precursor (Typical yield: 75%)[3].
Workflow Visualization
Workflow for the synthesis of AEP-functionalized epoxidized block copolymers.
References[3] Title: 1-(2-Aminoethyl)piperazine 99 140-31-8
Source: sigmaaldrich.com URL: 2 Title: 1-(2-Aminoethyl)piperazine 99 140-31-8 - Sigma-Aldrich Source: sigmaaldrich.com URL: Link Title: AMINOETHYLPIPERAZINE Source: atamanchemicals.com URL: Link[1] Title: Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem - NIH Source: nih.gov URL: 1[3] Title: Controlling Nanodomain Morphology of Epoxy Thermosets Modified with Reactive Amine-Containing Epoxidized Poly(styrene-b-isoprene-b-styrene) Block Copolymer | Macromolecules Source: acs.org URL: 3
